molecular formula C20H20N2O3S B2657252 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034412-43-4

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2657252
CAS RN: 2034412-43-4
M. Wt: 368.45
InChI Key: BKDLPTROGFMDEY-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydronaphthalene, which is a polycyclic aromatic hydrocarbon with four hydrogen atoms added . It has a benzo[d]thiazole-2-carboxamide group attached to it, which is a common moiety in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydronaphthalene core would provide a rigid, planar structure, while the methoxy, hydroxy, and carboxamide groups would introduce polar characteristics .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of both polar (hydroxy, methoxy, carboxamide) and nonpolar (tetrahydronaphthalene) regions suggests that it could have both hydrophilic and hydrophobic properties .

Scientific Research Applications

Chemical Synthesis and Radiolabeling Applications

The synthesis of related compounds has been explored in the context of creating radiolabeled molecules for medical imaging. For example, the synthesis of [(11)C]Am80 via a novel Pd(0)-mediated rapid [(11)C]carbonylation, employing arylboronic acid and [(11)C]carbon monoxide, showcases the potential of related compounds in PET tracer development, highlighting their importance in diagnostic imaging and cancer research (Takashima-Hirano et al., 2012).

Histone Deacetylase Inhibition for Alzheimer's Disease

Research into 5-aroylindolyl-substituted hydroxamic acids, closely related in structure, demonstrates the potential of such compounds in treating neurodegenerative diseases. Specifically, these compounds have shown potent inhibitory selectivity against histone deacetylase 6 (HDAC6), which is implicated in the pathogenesis of Alzheimer's disease. This includes the reduction of tau protein phosphorylation and aggregation, indicating a promising avenue for therapeutic development (Lee et al., 2018).

Antineoplastic and Monoamine Oxidase Inhibition

Derivatives of naphthalene have been synthesized and studied for their antineoplastic and monoamine oxidase inhibitory properties. These compounds, by interacting with various biological targets, offer insights into developing treatments for cancer and psychiatric disorders. This underscores the chemical's versatility and its potential utility in creating novel pharmacological agents (Markosyan et al., 2010).

Covalent Fluorescent Labeling for Biomolecules

The development of fluorescent chromophores based on derivatives of tetrahydronaphthalenylidene-benzothiazolium for covalent labeling of proteins via aliphatic amino groups represents another innovative application. This technique facilitates the detection and study of proteins, offering valuable tools for biochemical research and diagnostics (Kostenko et al., 2006).

Supramolecular Gelators

In the field of materials science, N-(thiazol-2-yl)benzamide derivatives, which share a structural motif with the given compound, have been investigated as supramolecular gelators. These studies highlight the role of methyl functionality and S⋯O interaction in gelation behavior, opening up possibilities for the development of new materials with tailored properties (Yadav & Ballabh, 2020).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, some compounds with similar structures are known to inhibit certain enzymes .

properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-25-14-8-9-15-13(11-14)5-4-10-20(15,24)12-21-18(23)19-22-16-6-2-3-7-17(16)26-19/h2-3,6-9,11,24H,4-5,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDLPTROGFMDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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